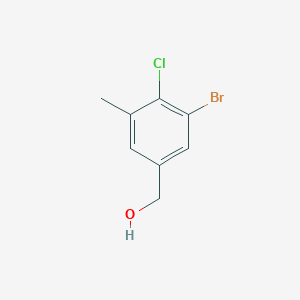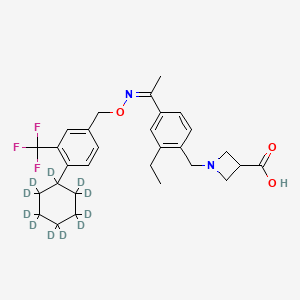
Siponimod-D11
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Siponimod-D11 is a deuterated form of Siponimod, a selective sphingosine 1-phosphate receptor modulator. Siponimod is primarily used in the treatment of multiple sclerosis, particularly secondary progressive multiple sclerosis. The deuterated version, this compound, is used in research to study the pharmacokinetics and metabolic pathways of Siponimod.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Siponimod-D11 involves the incorporation of deuterium atoms into the Siponimod molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated dichloromethane (DCM) in the preparation of electrospun fibers containing Siponimod . The electrospinning conditions are optimized to produce a microfibrous, poly(lactic-co-glycolic acid) (PLGA) matte that is cut and rolled into the desired implant size.
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the preparation of crystalline polymorphic forms of Siponimod base, Siponimod hemifumarate, and other salts . The production process ensures the uniform distribution of Siponimod within the electrospun fibers, resulting in a stable, amorphous solid dispersion.
化学反応の分析
Types of Reactions
Siponimod-D11 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include various derivatives of Siponimod, which are used to study its pharmacological properties and potential therapeutic applications.
科学的研究の応用
Siponimod-D11 has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactions of Siponimod.
Medicine: Used in the development of treatments for multiple sclerosis and other autoimmune disorders.
Industry: Used in the production of pharmaceutical formulations and drug delivery systems.
作用機序
Siponimod-D11 exerts its effects by selectively binding to sphingosine 1-phosphate receptor subtypes 1 and 5 . This binding prevents the egress of lymphocytes from lymph nodes, thereby reducing their migration to the central nervous system. This mechanism helps to reduce inflammation and neurodegeneration in multiple sclerosis . Additionally, this compound can cross the blood-brain barrier and exert direct effects on neural cells, promoting neuroprotection and remyelination .
類似化合物との比較
Similar Compounds
Fingolimod: Another sphingosine 1-phosphate receptor modulator used in the treatment of multiple sclerosis.
Uniqueness
Siponimod-D11 is unique due to its deuterated nature, which allows for more detailed pharmacokinetic and metabolic studies. This uniqueness provides valuable insights into the drug’s behavior in the body and its potential therapeutic applications.
特性
分子式 |
C29H35F3N2O3 |
|---|---|
分子量 |
527.7 g/mol |
IUPAC名 |
1-[[2-ethyl-4-[(Z)-C-methyl-N-[[3-(trifluoromethyl)-4-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)phenyl]methoxy]carbonimidoyl]phenyl]methyl]azetidine-3-carboxylic acid |
InChI |
InChI=1S/C29H35F3N2O3/c1-3-21-14-23(10-11-24(21)15-34-16-25(17-34)28(35)36)19(2)33-37-18-20-9-12-26(22-7-5-4-6-8-22)27(13-20)29(30,31)32/h9-14,22,25H,3-8,15-18H2,1-2H3,(H,35,36)/b33-19-/i4D2,5D2,6D2,7D2,8D2,22D |
InChIキー |
KIHYPELVXPAIDH-NEBXIGIDSA-N |
異性体SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C2=C(C=C(C=C2)CO/N=C(/C)\C3=CC(=C(C=C3)CN4CC(C4)C(=O)O)CC)C(F)(F)F)([2H])[2H])([2H])[2H])[2H] |
正規SMILES |
CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-4-amino-N-[(1S,4R)-5-amino-2-[(2R,5R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,5R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B13838752.png)
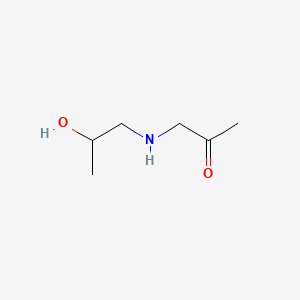

![1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-3a-ide;zirconium(2+)](/img/structure/B13838761.png)


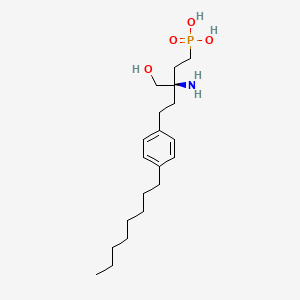
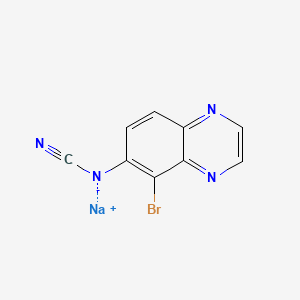
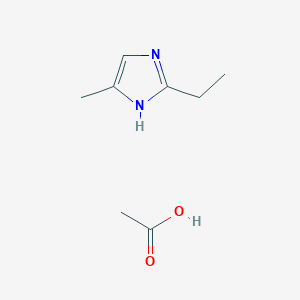
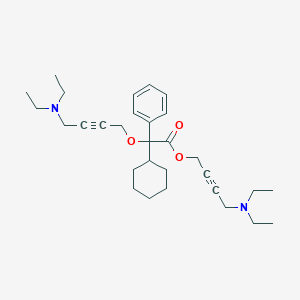
![N-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]hydroxylamine](/img/structure/B13838818.png)
![1-(1,4-Dihydropyrrolo[3,4-d]pyridazin-6-yl)ethanone](/img/structure/B13838835.png)
![(2S,3R)-2-[[9-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B13838837.png)
